molecular formula C8H10N2O2 B1610075 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 70184-00-8

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1610075
CAS RN: 70184-00-8
M. Wt: 166.18 g/mol
InChI Key: HHEVZQKYWVTEDB-UHFFFAOYSA-N
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Description

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as Meldrum's acid, is an organic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. Meldrum's acid has been found to have a range of applications in various fields including organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Antithrombotic Applications

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound involved in the synthesis of new antithrombotic compounds, which have shown favorable cerebral and peripheral effects. The synthesis process involves thermal fusion with ureas, leading to the creation of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones. These compounds exhibit potential in the development of treatments targeting thrombotic disorders (Furrer, Wágner, & Fehlhaber, 1994).

Microwave-Assisted Synthesis

Another application of this compound is in the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. A novel, one-pot, and efficient process has been developed for synthesizing these derivatives under microwave-assisted conditions, highlighting the compound's role in facilitating rapid and efficient chemical synthesis (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).

Supramolecular Assemblies

Research into hydrogen-bonded supramolecular assemblies has utilized pyrimidine derivatives, including 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, for co-crystallization with crown ethers. This work has led to the formation of complex 2D and 3D networks through extensive hydrogen bonding, showcasing the compound's utility in the design and construction of novel supramolecular structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Unique Linkage in Structural Chemistry

A unique application of this compound is demonstrated in its combination with arabinose through a sulfur atom, resulting in compounds with distinct structural features. This unusual linkage showcases the compound's versatility in forming novel molecular structures with potential applications in medicinal chemistry and drug design (Tomas, Dung, Viossat, Esanu, & Rolland, 1993).

Catalytic and Antitumor Activities

Finally, pyrimidine derivatives, including 5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and their catalytic and antitumor activities explored. Coordination complexes formed from these derivatives exhibit significant catalytic properties, including the decolorization of dyes and oxidation of alcohols, as well as promising antitumor activity against specific cancer cell lines, highlighting the compound's potential in catalysis and cancer therapy (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).

Safety And Hazards

The safety and hazards of a specific compound depend on its chemical structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information. Always handle chemicals with appropriate safety measures.


properties

IUPAC Name

5-methyl-1-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h3,5H,1,4H2,2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEVZQKYWVTEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463649
Record name 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione

CAS RN

70184-00-8
Record name 5-Methyl-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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